molecular formula C10H10N2 B1361807 2-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 78210-51-2

2-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No. B1361807
CAS RN: 78210-51-2
M. Wt: 158.2 g/mol
InChI Key: YFGRUERUDFISJK-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-1-ylmethyl)pyridine” is an organic compound with the molecular formula C10H10N2 . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is 2-(pyrrol-1-ylmethyl)pyridine .


Synthesis Analysis

The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study due to their diverse biological and medicinal importance . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI string for “2-(1H-pyrrol-1-ylmethyl)pyridine” is InChI=1S/C10H10N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-8H,9H2 . The Canonical SMILES for this compound is C1=CC=NC(=C1)CN2C=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-pyrrol-1-ylmethyl)pyridine” include a molecular weight of 158.20 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 17.8 Ų and a Heavy Atom Count of 12 .

Scientific Research Applications

Catalysis and Polymerization

Complexes of related pyridine derivatives have been utilized as catalyst precursors in polymerization processes. Specifically, complexes formed with cobalt(II), iron(II), and nickel(II) were involved in the vinyl-addition polymerization of norbornene, yielding polymers with high molecular weights and narrow molecular weight distributions. The metal center and the nature of the ligand significantly influenced the polymerization behavior, with nickel catalysts generally showing higher activity compared to their iron and cobalt counterparts (Benade et al., 2011).

Ligand Chemistry

Pyridine derivatives have been engaged in the formation of mononuclear palladium complexes. These complexes were involved in small molecule activations and exhibited varying behaviors in reactions with ethylene, SO2, and CO. The structural and molecular properties of these complexes were meticulously analyzed through various spectrometric and crystallographic methods (Ojwach et al., 2009).

Photoinduced Proton Transfer

Studies on 2-(1H-pyrazol-5-yl)pyridine and its derivatives highlighted their ability to exhibit multiple types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer. These compounds provided a unique case of molecules showcasing diverse photoreactive behaviors, which were confirmed through spectroscopic methods and quantum chemical computations (Vetokhina et al., 2012).

Synthesis of Novel Compounds

A range of pyridin-ylmethyl compounds were synthesized through reactions involving dihydroxybenzoic acid and chloromethyl pyridine. The structural characterizations of these compounds were performed using various spectrometric techniques, and the influence of reaction conditions on the product formation was investigated (Wang Xiu-jian, 2009).

Crystallography and Structural Analysis

Studies involving (1H-pyrrol-2-yl)pyridines focused on their crystal structures, revealing hydrogen-bonded arrangements and insights into their geometric configurations. These structural analyses provided a deeper understanding of the molecular arrangement and interactions within these compounds (Noland et al., 2003).

Safety And Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling .

properties

IUPAC Name

2-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRUERUDFISJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352960
Record name 2-(1H-pyrrol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-ylmethyl)pyridine

CAS RN

78210-51-2
Record name 2-(1H-pyrrol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78210-51-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Muheim, A Bakali, O Engström, Å Wieslander… - Antibiotics, 2016 - mdpi.com
WaaG is a glycosyltransferase that is involved in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. Inhibitors of WaaG are highly sought after as they could be used to …
Number of citations: 9 www.mdpi.com

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